molecular formula C20H22N2O2 B14280811 Quinazoline, 4-[2-(4-butoxyphenyl)ethoxy]- CAS No. 124429-03-4

Quinazoline, 4-[2-(4-butoxyphenyl)ethoxy]-

Cat. No.: B14280811
CAS No.: 124429-03-4
M. Wt: 322.4 g/mol
InChI Key: KCNCAHUJDPRDKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline derivatives typically involves several steps, including the formation of the quinazoline core and subsequent functionalization. One common method involves the reaction of 2-aminobenzonitrile with appropriate reagents to form the quinazoline core . For the specific compound 4-[2-(4-butoxyphenyl)ethoxy]-quinazoline, the synthesis may involve the reaction of 2-aminobenzonitrile with 4-butoxyphenylacetic acid under specific conditions .

Industrial Production Methods

Industrial production of quinazoline derivatives often employs large-scale synthesis techniques, such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis . These methods are designed to optimize yield and purity while minimizing reaction times and costs.

Chemical Reactions Analysis

Types of Reactions

Quinazoline, 4-[2-(4-butoxyphenyl)ethoxy]- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines .

Comparison with Similar Compounds

Properties

CAS No.

124429-03-4

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

4-[2-(4-butoxyphenyl)ethoxy]quinazoline

InChI

InChI=1S/C20H22N2O2/c1-2-3-13-23-17-10-8-16(9-11-17)12-14-24-20-18-6-4-5-7-19(18)21-15-22-20/h4-11,15H,2-3,12-14H2,1H3

InChI Key

KCNCAHUJDPRDKL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)CCOC2=NC=NC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.